molecular formula C15H18ClN3O2 B2840049 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one CAS No. 2411312-58-6

1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one

Cat. No. B2840049
CAS RN: 2411312-58-6
M. Wt: 307.78
InChI Key: NEBKMPMKUUUFNJ-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are aromatic organic compounds with a benzene-fused oxazole ring structure . They are of significant interest in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with carboxylic acids, acyl chlorides, or carboxylic anhydrides .


Molecular Structure Analysis

Benzoxazole derivatives typically have a molecular structure that includes a benzene ring fused with an oxazole ring .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .


Physical And Chemical Properties Analysis

Benzoxazole derivatives are typically solid at room temperature. Their physical and chemical properties, such as melting point and solubility, can vary depending on the specific structure of the compound .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely depending on their structure and the target they interact with .

Safety and Hazards

Safety and hazards associated with benzoxazole derivatives can vary widely depending on their specific structure. Some benzoxazole derivatives may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, and research into their potential applications is ongoing .

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-9-18(14(20)11(2)16)7-8-19(10)15-17-12-5-3-4-6-13(12)21-15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKMPMKUUUFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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